molecular formula C13H11NO3 B7830693 1-ethyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylic acid

1-ethyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylic acid

Cat. No.: B7830693
M. Wt: 229.23 g/mol
InChI Key: ZCGJXZRSRSXNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylic acid is a complex organic compound belonging to the class of benzofurans, which are characterized by their fused benzene and furan rings

Properties

IUPAC Name

1-ethyl-[1]benzofuro[3,2-b]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-2-14-9(13(15)16)7-11-12(14)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGJXZRSRSXNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-Ethyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylic acid has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug development.

  • Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylic acid can be compared to other similar compounds, such as:

  • Indole derivatives: These compounds share structural similarities and may exhibit similar biological activities.

  • Benzofuran derivatives: Other benzofurans with different substituents can provide a basis for comparison in terms of reactivity and applications.

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